Octane-1,8-diamine;2,4,6-trinitrophenol
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Overview
Description
Octane-1,8-diamine;2,4,6-trinitrophenol is a compound formed by the combination of octane-1,8-diamine and 2,4,6-trinitrophenolIt is a colorless solid with an amine-like odor and is easily soluble in water It is a yellow crystalline solid that is highly explosive and has been used historically as a military explosive .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octane-1,8-diamine typically involves the catalytic hydrogenation of suberonitrile at temperatures of 150 to 180°C and a pressure of 50 to 180 bar in the presence of ammonia over heterogeneous cobalt unsupported catalysts . The reaction is carried out in the liquid phase and can be performed continuously or batchwise.
2,4,6-Trinitrophenol is synthesized through the nitration of phenol with a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to prevent the formation of unwanted by-products and to ensure the safety of the process due to the highly explosive nature of the compound .
Industrial Production Methods
Industrial production of octane-1,8-diamine follows the same catalytic hydrogenation process as described above. The catalyst is arranged as a fixed bed in a shaft, tube, or tube bundle reactor . For 2,4,6-trinitrophenol, industrial production involves large-scale nitration of phenol, with stringent safety measures in place to handle the explosive nature of the product .
Chemical Reactions Analysis
Types of Reactions
Octane-1,8-diamine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of amino groups.
2,4,6-Trinitrophenol undergoes reactions such as:
Reduction: It can be reduced to form aminophenols.
Nitration: It can undergo further nitration to form more highly nitrated compounds.
Substitution: It can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for the reactions involving octane-1,8-diamine include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions . For 2,4,6-trinitrophenol, common reagents include reducing agents like tin and hydrochloric acid for reduction, and nitrating mixtures for further nitration .
Major Products Formed
The major products formed from the reactions of octane-1,8-diamine include primary amines, amides, and nitriles . For 2,4,6-trinitrophenol, major products include aminophenols and more highly nitrated phenols .
Scientific Research Applications
Octane-1,8-diamine is used as a versatile intermediate in the manufacture of pesticides, especially fungicides . It is also used as a crosslinker or spacer during the synthesis of various molecular cages, macrocycles, and microporous materials .
2,4,6-Trinitrophenol has applications in the detection of explosives due to its highly explosive nature. It is also used in biochemical studies of oxidative processes where it uncouples oxidative phosphorylation . Additionally, it has been used in the synthesis of dyes and as a reagent in analytical chemistry .
Mechanism of Action
The mechanism of action of octane-1,8-diamine involves its ability to act as a Bronsted base, accepting protons from donor molecules . This property makes it useful in various chemical reactions where proton transfer is involved.
2,4,6-Trinitrophenol exerts its effects by uncoupling oxidative phosphorylation, disrupting the production of ATP in cells . This mechanism is utilized in biochemical studies to understand oxidative processes and energy metabolism.
Comparison with Similar Compounds
Similar Compounds
1,6-Hexanediamine: Another aliphatic diamine with similar properties to octane-1,8-diamine but with a shorter carbon chain.
1,10-Decanediamine: A longer-chain aliphatic diamine with similar reactivity.
2,4-Dinitrophenol: A compound similar to 2,4,6-trinitrophenol but with one less nitro group, used in biochemical studies and as a metabolic stimulant.
Uniqueness
Octane-1,8-diamine is unique due to its specific chain length, which provides distinct properties in terms of solubility and reactivity compared to other diamines . 2,4,6-Trinitrophenol is unique due to its high explosive nature and its ability to uncouple oxidative phosphorylation, making it valuable in both industrial and research applications .
Properties
CAS No. |
80056-68-4 |
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Molecular Formula |
C20H26N8O14 |
Molecular Weight |
602.5 g/mol |
IUPAC Name |
octane-1,8-diamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H20N2.2C6H3N3O7/c9-7-5-3-1-2-4-6-8-10;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-10H2;2*1-2,10H |
InChI Key |
HSHOLBBFZYIIFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C(CCCCN)CCCN |
Origin of Product |
United States |
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